2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, a triazoloquinazoline moiety, and a methoxyphenylacetamide group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid to form intermediate triazoloquinazolines.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the triazoloquinazoline intermediate.
Attachment of the Methoxyphenylacetamide Group: This step involves the reaction of the intermediate with 2-methoxyphenylacetic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as described above, with optimization for large-scale production, including the use of automated reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are frequently employed in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives of the triazoloquinazoline moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .
Uniqueness
2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of a furan ring, a triazoloquinazoline moiety, and a methoxyphenylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
The compound 2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and antioxidant effects.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a triazoloquinazoline framework. Its molecular formula is C18H18N4O2S with a molecular weight of approximately 366.43 g/mol. The presence of furan and methoxy groups contributes to its reactivity and biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to assess cell viability in response to different concentrations of the compound. Notably, it demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent antiproliferative effects.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.5 |
HeLa | 12.3 |
These results suggest that the compound may act as a potential anticancer agent through mechanisms that may involve apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria. It exhibited notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) reported as follows:
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
This indicates that the compound could serve as a lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of the compound was evaluated using several assays including DPPH and ABTS methods. The results indicated that it possesses moderate antioxidant activity, which may be attributed to its ability to scavenge free radicals effectively.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 30 |
ABTS | 25 |
These findings suggest that the compound may have protective effects against oxidative stress-related diseases.
The biological activity of this compound is thought to involve multiple pathways:
- Cytotoxicity : Induction of apoptosis through activation of caspases or inhibition of key survival signaling pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
- Antioxidant Effects : Scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings. For instance, derivatives with analogous structures have shown promise in treating resistant strains of bacteria and various cancer types. One study reported that modifications to the triazoloquinazoline scaffold significantly enhanced both cytotoxic and antimicrobial activities, suggesting a structure-activity relationship that could be explored further for drug development.
Properties
Molecular Formula |
C22H17N5O3S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[[2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17N5O3S/c1-29-17-10-5-4-9-16(17)23-19(28)13-31-22-24-15-8-3-2-7-14(15)21-25-20(26-27(21)22)18-11-6-12-30-18/h2-12H,13H2,1H3,(H,23,28) |
InChI Key |
DYGDWHZDOIGJTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CO5 |
Origin of Product |
United States |
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